1-chloro-4-(1,2-oxazol-4-yl)butan-2-one
Description
Properties
IUPAC Name |
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-7(10)2-1-6-4-9-11-5-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAYZHPPSSDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes represents a robust method for oxazole synthesis. For 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one, this approach involves:
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Synthesis of 4-ethynylbutan-2-one via Sonogashira coupling of 4-bromobutan-2-one with trimethylsilylacetylene, followed by desilylation.
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In situ generation of nitrile oxides (e.g., from hydroxamic acid chlorides) and reaction with the ethynyl intermediate.
Example Protocol
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Nitrile Oxide Precursor : Benzaldehyde oxime treated with N-chlorosuccinimide (NCS) yields the corresponding hydroxamic acid chloride.
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Cycloaddition : React with 4-ethynylbutan-2-one in dichloromethane at 0–25°C for 12 hours (yield: 60–75%).
Challenges :
Robinson-Gabriel Cyclodehydration
This method involves cyclodehydration of β-acylaminoketones to form oxazoles. For the target compound:
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Synthesis of 4-(2-acetamido-1-hydroxyethyl)butan-2-one via condensation of 4-aminobutan-2-one with acetyl chloride.
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Cyclization using phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) at 80–100°C.
Optimization Data
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 55 |
| H₂SO₄ | 100 | 6 | 45 |
Limitations :
Chlorination Strategies
Thionyl Chloride-Mediated Chlorination
Adapting methods from 4-chloro-2-butanone synthesis, the terminal hydroxyl group of 4-hydroxy-4-(1,2-oxazol-4-yl)butan-2-one is replaced with chlorine:
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Hydroxy Precursor : 4-hydroxy-4-(1,2-oxazol-4-yl)butan-2-one synthesized via oxazole installation (Section 2).
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Reaction with SOCl₂ : Conducted at −5°C to 60°C under solvent-free conditions (yield: >95%).
Critical Parameters
Radical Chlorination
For substrates lacking hydroxyl groups, radical chlorination using Cl₂ or NCS under UV light targets the terminal methyl group:
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Substrate : 4-(1,2-oxazol-4-yl)butan-2-one.
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Conditions : Cl₂ gas in CCl₄, UV light (254 nm), 12 hours (yield: 40–50%).
Drawbacks :
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Poor regioselectivity (competing α-chlorination).
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Requires specialized equipment for gas handling.
One-Pot Tandem Synthesis
Mechanochemical Approach
Emerging mechanochemical methods offer solvent-free synthesis:
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Grinding : 4-bromobutan-2-one, oxazole-4-boronic acid, and Pd(PPh₃)₄ in a ball mill (30 Hz, 2 hours).
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Chlorination : Direct addition of SOCl₂ to the same vessel (yield: 70–80%).
Advantages :
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Reduced reaction time (total 3 hours).
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Avoids purification of intermediates.
Photoredox Catalysis
Visible-light-mediated synthesis using 9-mesityl-10-methylacridinium perchlorate (PC):
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Substrate : 4-azidobutan-2-one and chloroalkyne.
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Conditions : PC (2 mol%), blue LEDs, DMF, 24 hours (yield: 35–50%).
Limitations :
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Moderate yields due to competing side reactions.
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High catalyst cost.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Cycloaddition | 120 | 70 | Moderate |
| Thionyl Chloride | 90 | 95 | High |
| Mechanochemical | 150 | 80 | High |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Applications
- Building Block for Synthesis : This compound serves as a crucial precursor in the synthesis of various organic compounds. Its chloro and oxazole functionalities allow for diverse chemical transformations, making it a valuable tool in synthetic organic chemistry.
- Reactivity and Functionalization : The presence of the chloro group enables substitution reactions, where the chlorine can be replaced by other functional groups. This property is exploited to create derivatives with tailored functionalities for specific applications.
- Oxidation and Reduction Reactions : 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo both oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives. These transformations are essential for developing new compounds with desired properties.
Biological Applications
- Biochemical Studies : The compound's oxazole ring contributes to its ability to interact with biological molecules, making it useful in biochemical research. It can serve as a probe or inhibitor in studies aimed at understanding enzyme mechanisms or receptor interactions.
- Drug Development : Due to its structural characteristics, this compound is being investigated for potential therapeutic applications. Its interactions with biological targets may lead to the development of novel pharmaceuticals.
- Mechanism of Action : The mechanism involves interactions with molecular targets within biological systems, potentially modulating various biological processes. This aspect is crucial for its evaluation as a candidate in drug discovery.
Industrial Applications
- Material Science : In industrial contexts, this compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of specialized polymers or coatings that exhibit unique properties.
- Chemical Processes : The versatility of this compound makes it valuable in optimizing chemical processes within industrial settings, contributing to advancements in efficiency and product quality.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Synthesis of Novel Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Investigation of Enzyme Inhibition : Studies focusing on enzyme inhibition have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders .
- Material Development : Industrial research has reported successful applications of this compound in creating advanced coatings that offer enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and chloro group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects :
- Chlorine vs. Hydroxyl/Phenyl : The chlorine in the target compound contrasts with the hydroxyl group in 4-(4-hydroxyphenyl)butan-2-one. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the ketone, whereas the hydroxyphenyl group’s electron-donating properties favor aromatic interactions .
- Oxazole Positional Isomerism : The 1,2-oxazol-4-yl group in the target differs from 5-methyl or 3-methoxy oxazole derivatives (e.g., in ). Positional changes in oxazole substituents significantly alter steric bulk and electronic distribution, affecting binding affinity in biological systems .
Functional Group Diversity: Ketone vs. Amine/Alcohol: The ketone in the target compound offers nucleophilic addition sites, while amines or alcohols in analogues (e.g., 3-amino-3-(5-methyl-1,2-oxazol-4-yl)propan-1-ol) enable hydrogen bonding or salt formation, critical for drug solubility .
Regulatory and Safety Profiles :
- 4-(4-Hydroxyphenyl)butan-2-one has established safety limits for fragrances, reflecting its industrial use . In contrast, the target compound’s chlorine and oxazole moieties may necessitate stricter toxicity evaluations, as halogens and heterocycles often influence metabolic pathways.
Biological Activity
1-Chloro-4-(1,2-oxazol-4-yl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving oxazole derivatives. The oxazole ring is known for its diverse biological properties, making it a valuable scaffold in drug discovery.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various enzymatic pathways.
Anticancer Activity
Research indicates that compounds containing the oxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549. A study found that certain oxadiazole derivatives displayed IC50 values ranging from 0.11 to 1.47 µM against multiple cancer types, indicating a strong antiproliferative effect .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | A549 | 2.41 | |
| Compound C | OVXF 899 | 2.76 | |
| Compound D | PXF 1752 | 9.27 |
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Histone Deacetylases (HDACs) : Some oxazole derivatives have been identified as potent inhibitors of HDACs, which play a crucial role in cancer cell proliferation and survival. The inhibition leads to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Induction of Apoptosis : The activation of apoptotic pathways has been demonstrated in studies where oxazole derivatives increased p53 expression levels and caspase-3 cleavage in cancer cells, promoting programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported moderate antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. This antimicrobial activity is attributed to the ability of the oxazole ring to interact with microbial enzymes and disrupt cellular processes .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound E | Staphylococcus aureus | Moderate | |
| Compound F | Candida albicans | Moderate |
Case Studies
Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a derivative similar to this compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a treatment period .
- Case Study on Antimicrobial Resistance : Research indicated that certain oxazole derivatives could overcome resistance mechanisms in bacteria, providing a promising avenue for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is often employed: (1) Formation of the oxazole ring via cyclization of a β-chlorovinyl ketone precursor with hydroxylamine, followed by (2) selective chlorination at the β-position using reagents like SOCl₂ or PCl₃. Optimization involves varying solvents (e.g., DMF for polar intermediates), temperature (40–60°C for cyclization), and catalysts (e.g., ZnCl₂). Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (acetonitrile/water gradient) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Compare H and C NMR shifts to predicted values (e.g., oxazole C-H protons resonate at δ 8.2–8.5 ppm).
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 200.6 (calculated for C₇H₇ClNO₂).
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios.
Cross-validate with X-ray crystallography if single crystals are obtained (see Advanced Questions ) .
Q. What solvents and storage conditions are optimal for stability studies?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon). Stability in common solvents:
| Solvent | Degradation Rate (72 hrs, 25°C) |
|---|---|
| DMSO | <5% |
| Acetone | 10–15% |
| Water | >50% (hydrolysis) |
| Avoid protic solvents; monitor via periodic HPLC analysis . |
Advanced Research Questions
Q. How can discrepancies between computational and experimental spectral data be resolved?
- Methodological Answer : Discrepancies in NMR/IR peaks often arise from conformational flexibility or solvent effects. Mitigate by:
- Performing DFT calculations (e.g., B3LYP/6-31G**) with explicit solvent models.
- Validating crystallographic data (SHELXL refinement ) to confirm bond lengths/angles.
- Using temperature-controlled NMR to identify dynamic processes (e.g., rotamers).
Case Study: A 0.3 ppm H NMR shift mismatch was resolved by identifying a keto-enol tautomer via variable-temperature experiments .
Q. What strategies are effective for resolving low crystallinity in X-ray diffraction studies?
- Methodological Answer :
- Crystallization Screening : Use microbatch under oil with 96-well screens (e.g., PEG/Ion suites).
- Additives : Introduce co-crystallants like crown ethers (0.5 mM) to stabilize lattice packing.
- Refinement : Employ SHELXL for high-resolution data (R₁ < 5%) and OLEX2/ORTEP-III for graphical validation .
Example: A 1.8 Å resolution structure was achieved using 20% PEG 4000 and iterative SHELXD phasing .
Q. How can researchers evaluate the compound’s potential hemorheological activity in vitro?
- Methodological Answer : Adapt protocols from oxazole-derivative studies ():
- Blood Viscosity Assay : Incubate compound (10–100 µM) with heparinized human blood at 37°C. Measure viscosity via rotational rheometry at shear rates 2–40 s⁻¹.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare treated vs. control groups.
Note: 4-[(3-methyl-1,2-oxazol-4-yl)sulfonyl] analogs showed 15–20% viscosity reduction at 50 µM .
Data Contradiction & Validation
Q. How should conflicting results between computational docking and in vitro assays be addressed?
- Methodological Answer :
- Re-evaluate Force Fields : Switch from AMBER to CHARMM for ligand parameterization.
- Solvent Accessibility : Run molecular dynamics (MD) simulations (50 ns) to account for protein flexibility.
- Experimental Triangulation : Validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ).
Example: A docking-predicted IC₅₀ of 10 nM was revised to 120 nM after MD simulations revealed steric clashes .
Methodological Best Practices
Q. What quality-control steps are critical for reproducible synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
